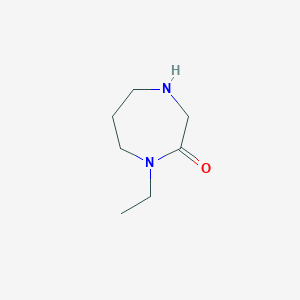

1-Ethyl-1,4-diazepan-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-diazepines, including 1-Ethyl-1,4-diazepan-2-one, has been a subject of interest for many scientists due to their medicinal importance . A recent study reported an efficient two-step continuous flow synthesis of diazepam, a related 1,4-diazepine, using two microreactors in series set to 0°C and 60°C, respectively . The process yielded a 96% yield of 91% pure diazepam within 15 minutes .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3 . The molecular weight of the compound is 142.2 . Chemical Reactions Analysis

The chemical reactions involving 1,4-diazepines have been extensively studied . These compounds are known for their wide range of biological activities, which has led scientists to actively explore their synthesis and reactions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s storage temperature is at room temperature .Aplicaciones Científicas De Investigación

Facile Synthesis of Diazepines

A study by Ahumada et al. (2016) describes a one-pot double condensation reaction leading to the formation of 1,4-diazepine derivatives, showcasing the compound's utility in facilitating the synthesis of novel diazepine derivatives. This work emphasizes the compound's role in creating structures with potential for further functionalization and investigation in various fields of chemistry and pharmacology (Ahumada et al., 2016).

Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

Research by Dzedulionytė et al. (2022) introduces a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to the formation of tetrahydro-1,4-diazepinones. This study highlights the chemical's role in generating diverse heterocyclic compounds with potential biological applications (Dzedulionytė et al., 2022).

Spectral Studies and Tautomerization of Diazepine Derivatives

Saini et al. (2013) focused on the synthesis and spectral characterization of novel 1,4-diazepine derivatives, providing foundational information for understanding the chemical properties and potential applications of these compounds in material science and molecular engineering (Saini et al., 2013).

Structural Characterization and Crystallography

Ravichandran et al. (2009) conducted a study on the crystalline structure of a 1,4-diazepan-5-one derivative, revealing detailed insights into its molecular conformation, which could be beneficial for the design of new compounds with specific physical or chemical properties (Ravichandran et al., 2009).

Convergent Multicomponent Synthesis

Banfi et al. (2007) explored a two-step approach to synthesize diazepane systems, demonstrating the chemical's versatility in facilitating efficient and diverse synthetic pathways. This work opens up new avenues for the synthesis of complex molecular architectures (Banfi et al., 2007).

Safety and Hazards

The safety information for 1-Ethyl-1,4-diazepan-2-one includes several hazard statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

The future directions for the study of 1,4-diazepines, including 1-Ethyl-1,4-diazepan-2-one, involve further exploration of their synthesis, reactions, and biological attributes . These compounds have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries .

Mecanismo De Acción

Target of Action

1-Ethyl-1,4-diazepan-2-one is a derivative of diazepam . Diazepam, a benzodiazepine, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .

Mode of Action

The compound enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons . By increasing the effect of GABA, this compound helps to calm the nervous system, reducing symptoms of anxiety and tension .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the activity of GABA, the compound increases inhibitory neurotransmission, which can lead to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .

Pharmacokinetics

Diazepam, a related compound, is known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepam is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .

Result of Action

The enhancement of GABA activity by this compound leads to a decrease in neuronal excitability . This can result in a variety of effects, including reduced anxiety, muscle relaxation, prevention of seizures, and induction of sleep .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect GABAergic neurotransmission can potentiate or diminish its effects . Additionally, individual factors such as age, health status, and genetic factors can also influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

1-ethyl-1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPQQKHLEJGBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)

![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)

![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)